molecular formula C6H5ClFN B1302006 3-Chloro-5-fluoroaniline CAS No. 4863-91-6

3-Chloro-5-fluoroaniline

Cat. No. B1302006
Key on ui cas rn: 4863-91-6
M. Wt: 145.56 g/mol
InChI Key: LPIFAHAICWJMRR-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

3-Chloro-5-fluoroaniline (2061 mmol, 300 g) was dissolved in ACN (3000 ml) and the solution cooled to 0° C. NBS (2061 mmol, 367 g) was added to the reaction mixture in small portions keeping the temperature below 10° C. Reaction mixture was stirred at 10±5° C. for 3.5 h. 10% Aqueous NaHSO3 was added and the reaction mixture was concentrated under vacuum to remove organic solvents. Water and DCM was added, stirred for 15 min and the phases were separated. The water phase was extracted with DCM. The combined organics were washed with water. The organic phase was evaporated. 2-Propanol was added to the residue and distilled until the steam temperature was 80° C. Water was added and the temperature was kept at 40±10° C. The mixture was cooled to 5° C. and stirred for 4 h. The precipitate was removed by filtration, washed with water and dried under vacuum. 440.7 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 5.87 (s, 2H), 6.42-6.49 (m, 1H), 6.62-6.66 (m, 1H).
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Name
Quantity
367 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)[NH2:5].C1C(=O)N([Br:17])C(=O)C1.OS([O-])=O.[Na+]>C(#N)C>[Br:17][C:8]1[C:7]([F:9])=[CH:6][C:4]([NH2:5])=[CH:3][C:2]=1[Cl:1] |f:2.3|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1)F
Name
Quantity
3000 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
367 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 10±5° C. for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove organic solvents
ADDITION
Type
ADDITION
Details
Water and DCM was added
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted with DCM
WASH
Type
WASH
Details
The combined organics were washed with water
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated
ADDITION
Type
ADDITION
Details
2-Propanol was added to the residue
DISTILLATION
Type
DISTILLATION
Details
distilled until the steam temperature
CUSTOM
Type
CUSTOM
Details
was 80° C
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
was kept at 40±10° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 5° C.
STIRRING
Type
STIRRING
Details
stirred for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
BrC1=C(C=C(N)C=C1F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 440.7 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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